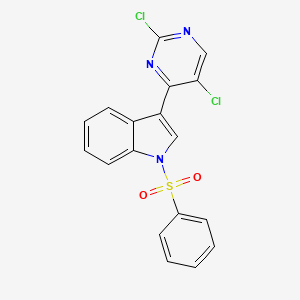

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

Descripción general

Descripción

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, an indole ring, and a phenylsulfonyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 2,5-dichloropyrimidine.

Indole Ring Formation: The indole ring is constructed via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, where the indole derivative is treated with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Friedel-Crafts Alkylation for Pyrimidine-Indole Coupling

The core structure is synthesized via Friedel-Crafts alkylation between 2,4-dichloropyrimidine and indole derivatives. Aluminum chloride (AlCl₃) acts as a Lewis catalyst to facilitate electrophilic substitution at the indole’s 3-position.

Sulfonylation at the Indole Nitrogen

The indole nitrogen undergoes sulfonylation using benzenesulfonyl chloride under basic conditions. Sodium tert-butoxide deprotonates the indole NH, enabling nucleophilic attack on the sulfonyl chloride.

Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidine

The 2- and 5-chloro groups on the pyrimidine ring are reactive toward amines in SNAr reactions.

Amination at the 2-Position

Chiral amines (e.g., (3S)-piperidine) displace the 2-chloro group under mild basic conditions.

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| (3S)-Piperidine, dioxane, 70°C, 3 h | 85%* | Stereochemistry retained; Boc-protected intermediates simplify purification . |

Displacement at the 5-Position

The 5-chloro group is less reactive but can be substituted under harsher conditions (e.g., Suzuki-Miyaura coupling).

Oxidation of Thioether to Sulfone

Methylthio groups on the pyrimidine ring are oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA).

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| m-CPBA, DCM/THF, rt, 16 h | 95% | Reaction is exothermic; sulfone formation critical for enhancing binding affinity in kinase inhibitors . |

Deprotection of Sulfonyl Group

The phenylsulfonyl group is removed under strong basic conditions to regenerate the free indole NH.

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| 5N NaOH, dioxane, 70°C, 3 h | 89% | Harsh conditions required due to sulfonyl group’s electron-withdrawing effects . |

Hydrogenation of Alkenes

Vinylic substituents introduced via Suzuki coupling are hydrogenated to alkyl chains.

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| H₂, Pd/C, EtOH, rt, 2 h | 92% | Catalyst loading (5 wt%) ensures complete reduction without pyrimidine ring hydrogenation . |

Aplicaciones Científicas De Investigación

| Method | Conditions | Yield |

|---|---|---|

| Microwave-Assisted Synthesis | N-Ethyl-N,N-diisopropylamine; 135°C for 25 min | ~85% |

Medicinal Chemistry

The compound is primarily investigated for its role as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs), which are crucial in cell cycle regulation and apoptosis. Inhibiting these pathways can be beneficial in cancer therapy by preventing tumor cell proliferation.

Anticancer Activity

Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells. This selectivity is attributed to the structural features of the dichloropyrimidine group that enhance binding affinity to specific receptors involved in tumor growth.

Biochemical Research

In biochemical studies, this compound serves as a tool for probing cellular signaling pathways. By modulating kinase activity, researchers can elucidate the roles of various kinases in disease processes, particularly in oncology and neurobiology.

Case Study 1: CDK Inhibition

A study demonstrated that 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole effectively inhibited CDK activity in vitro. The results showed a significant reduction in cell viability in cancer cell lines treated with this compound compared to controls .

Case Study 2: JNK Pathway Modulation

Another investigation focused on the JNK signaling pathway, revealing that treatment with this indole derivative led to decreased phosphorylation of JNK substrates, suggesting potential therapeutic applications in conditions characterized by aberrant JNK activation .

Mecanismo De Acción

The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of anticancer activity, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparación Con Compuestos Similares

2,5-Dichloropyrimidine: Shares the pyrimidine core but lacks the indole and phenylsulfonyl groups.

1-Phenylsulfonyl-1H-indole: Contains the indole and phenylsulfonyl groups but lacks the pyrimidine ring.

3-(2-Chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: Similar structure with only one chlorine atom on the pyrimidine ring.

Uniqueness: The uniqueness of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole lies in the combination of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Actividad Biológica

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole, with the CAS number 882562-40-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include both a pyrimidine and an indole moiety, contribute to its versatility in drug development and other applications.

The molecular formula for this compound is C18H11Cl2N3O2S, and it has a molecular weight of approximately 404.27 g/mol. Its structure is characterized by the presence of two chlorine atoms on the pyrimidine ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H11Cl2N3O2S |

| Molecular Weight | 404.27 g/mol |

| CAS Number | 882562-40-5 |

| SMILES | Clc1ncc(c(n1)c1cn(c2c1cccc2)S(=O)(=O)c1ccccc1)Cl |

| XLogP3 | 4.8 |

1. Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing various biologically active molecules. Its ability to undergo selective transformations allows for the attachment of functional groups that can enhance its pharmacological properties. It has been noted for its utility in developing novel pharmaceuticals and fluorescent probes for biological imaging studies .

The indole framework is recognized as a privileged structure in drug discovery, often interacting with multiple biological targets. Compounds featuring indole structures have shown promise in treating conditions such as cancer, neurodegenerative diseases, and infections due to their ability to modulate various biological pathways .

3. Cholinesterase Inhibition

Recent studies have highlighted the potential of related indole-based compounds as cholinesterase inhibitors, which are critical in treating Alzheimer's disease. For instance, derivatives have demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values in the nanomolar range . While specific data on the dichloropyrimidinyl indole's activity against these enzymes is limited, its structural similarities suggest potential efficacy.

4. Anticancer Activity

Indole derivatives are often explored for anticancer properties due to their ability to induce apoptosis and inhibit tumor growth. The incorporation of a sulfonyl group enhances the compound's interaction with cellular targets involved in cancer progression .

Case Study 1: Cholinesterase Inhibition

A study focused on indole-based ligands revealed that compounds similar to this compound exhibited promising cholinesterase inhibition profiles. The study reported that certain derivatives could inhibit amyloid β aggregation, a hallmark of Alzheimer's pathology, suggesting that this class of compounds may be beneficial in neurodegenerative disease management .

Case Study 2: Anticancer Potential

Another investigation assessed various indole derivatives' effects on cancer cell lines. The results indicated that modifications on the indole structure could significantly enhance cytotoxicity against specific cancer types, supporting further exploration of the dichloropyrimidinyl indole as a potential anticancer agent .

Structure-Activity Relationship (SAR)

The presence of both pyrimidine and indole moieties provides a scaffold for exploring SARs in drug design. Variations in substituents on these rings can lead to significant changes in biological activity:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Alkyl substitutions | Enhanced solubility |

| Halogen substitutions | Improved receptor binding |

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDGZYGEBQECGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743588 | |

| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882562-40-5 | |

| Record name | 3-(2,5-Dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.